
Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group, a pyridinyl group, and a hydroxyethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate can be achieved through a catalyst-free method. This involves the reaction of N-hetaryl ureas with alcohols. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the desired carbamate . The reaction conditions are typically mild, and the yields are generally good to high.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly techniques to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridinyl ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The pyridinyl ring can interact with enzyme active sites, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
Phenyl 6-(2-hydroxyethylamino)pyridin-3-ylcarbamate is unique due to the presence of the hydroxyethylamino group, which imparts specific chemical reactivity and potential biological activity. Compared to other similar compounds, it offers a distinct combination of functional groups that can be exploited for various applications.
Propiedades
Fórmula molecular |
C14H15N3O3 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
phenyl N-[6-(2-hydroxyethylamino)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H15N3O3/c18-9-8-15-13-7-6-11(10-16-13)17-14(19)20-12-4-2-1-3-5-12/h1-7,10,18H,8-9H2,(H,15,16)(H,17,19) |
Clave InChI |
XAHHTTXJAIYCLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




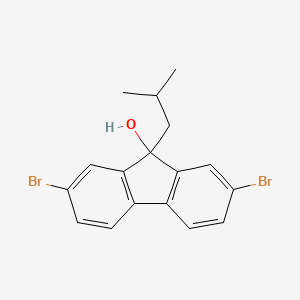
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
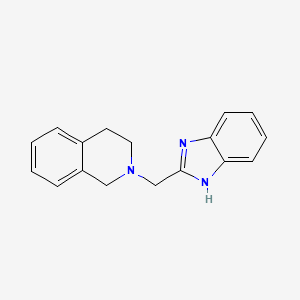
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)

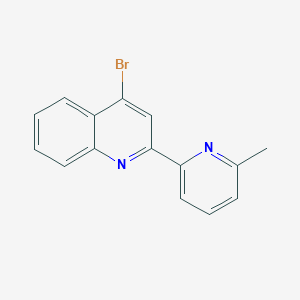
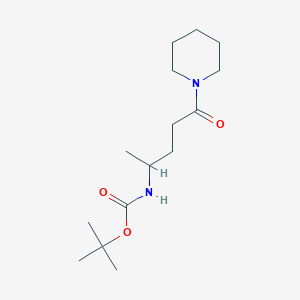
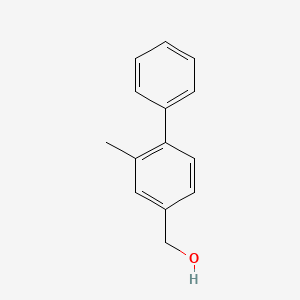
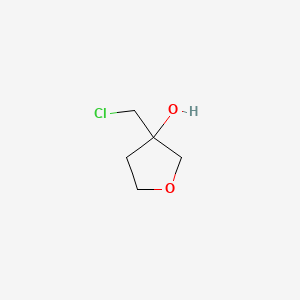

![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)

